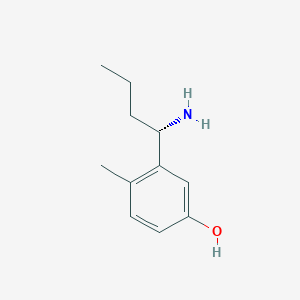
(S)-3-(1-Aminobutyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminobutyl)-4-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to a phenol ring with a methyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminobutyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol and (S)-1-aminobutane.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond through nucleophilic substitution. The phenol group is activated using a suitable leaving group, followed by the addition of (S)-1-aminobutane under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(1-Aminobutyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenol ring.
Substitution: The amino and phenol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
(S)-3-(1-Aminobutyl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminobutyl)-4-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s specific stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (S)-4-(1-Aminobutyl)aniline
- (S)-1-(3-Fluorophenyl)pentan-1-amine
- (S)-1-(3-Chlorophenyl)pentylamine
Comparison: (S)-3-(1-Aminobutyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring and its (S)-configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[(1S)-1-aminobutyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-11(12)10-7-9(13)6-5-8(10)2/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
OUXHIVIYLKNRML-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)O)C)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















